Dansylleucine

Übersicht

Beschreibung

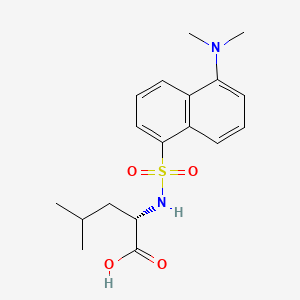

Dansylleucine, also known as 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a dansyl group, which is a dimethylaminonaphthalene sulfonyl moiety. This compound is primarily used in biochemical research due to its fluorescent properties, making it useful for labeling and detecting proteins and peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dansylleucine is synthesized through the reaction of leucine with dansyl chloride. The process involves the following steps:

Activation of Leucine: Leucine is first activated by converting it into its ester form using an appropriate alcohol and acid catalyst.

Reaction with Dansyl Chloride: The activated leucine ester is then reacted with dansyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like acetone or dichloromethane.

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the process generally follows similar steps as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Dansylleucine undergoes several types of chemical reactions, including:

Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions:

Dansyl Chloride: Used for the initial synthesis of this compound.

Bases: Triethylamine or other organic bases are commonly used to facilitate the reaction.

Solvents: Organic solvents like acetone, dichloromethane, and dimethyl sulfoxide are frequently used.

Major Products: The primary product of these reactions is this compound itself, which can be further modified or used as a reagent in other biochemical assays.

Wissenschaftliche Forschungsanwendungen

Quantification of Amino Acids

Dansylleucine is widely utilized in the quantification of amino acids in biological samples. The process involves chemical derivatization followed by liquid chromatography-mass spectrometry (LC-MS). This method enhances sensitivity and specificity, allowing for accurate measurement of amino acid concentrations in complex biological matrices.

Case Study:

A study demonstrated that dansylation significantly improved the detection limits for amino acids in plasma samples, enabling researchers to assess metabolic disorders with higher precision.

Peptide Sequence Determination

The fluorescent properties of this compound make it an effective tool for peptide sequencing, particularly in conjunction with Edman degradation. The dansyl group provides a strong fluorescent signal, facilitating the identification of amino acid residues during sequencing processes.

Case Study:

In one research project, this compound was employed to successfully sequence a peptide derived from a protein involved in cell signaling, showcasing its utility in proteomics.

Chiral Recognition Studies

This compound derivatives are instrumental in chiral recognition studies. They are used to investigate molecular interactions and dynamics, particularly in the context of enantiomer separation.

Case Study:

A study utilizing molecular dynamics simulations revealed that dansyl derivatives exhibited differential binding affinities to chiral environments, which were confirmed through experimental results using micellar electrokinetic chromatography (MEKC) . The binding free energy values indicated that L-enantiomers had stronger interactions compared to D-enantiomers.

Fluorescent Chemosensors

Modified cyclodextrins containing dansyl units have been developed as fluorescent chemosensors for detecting volatile organic compounds. These sensors leverage the fluorescence of this compound to provide real-time monitoring of environmental pollutants.

Case Study:

Research indicated that these chemosensors could detect low concentrations of harmful organic compounds with high selectivity and sensitivity, making them valuable tools for environmental monitoring.

Protein Identification and Sequencing

This compound plays a crucial role in protein identification and sequencing due to its ability to react with free amino groups on proteins and peptides. This reaction facilitates the tagging and subsequent detection of proteins using fluorescence-based techniques.

Case Study:

In a proteomic analysis, researchers demonstrated that dansylated proteins could be easily identified using mass spectrometry, enhancing the throughput of protein analysis in complex samples.

Wirkmechanismus

The mechanism of action of dansylleucine primarily involves its fluorescent properties. The dansyl group absorbs light at specific wavelengths and emits fluorescence, which can be detected using various spectroscopic techniques. This property is exploited in labeling and detecting proteins and peptides in biochemical assays. The molecular targets and pathways involved include the binding of the dansyl group to amino acids and peptides, facilitating their detection and quantification .

Vergleich Mit ähnlichen Verbindungen

Dansylglycine: Another dansylated amino acid used for similar applications.

Dansylalanine: Used in peptide sequencing and fluorescence studies.

Dansylphenylalanine: Employed in chiral recognition and fluorescence assays.

Comparison: Dansylleucine is unique due to its specific interaction with leucine, an essential amino acid. This specificity allows for targeted studies involving leucine and its derivatives. Compared to other dansylated amino acids, this compound offers distinct advantages in studying leucine-related metabolic pathways and protein interactions .

Biologische Aktivität

Dansylleucine, a derivative of leucine modified with a dansyl group, has garnered attention in various fields of biochemical research due to its unique properties and biological activities. This article explores the biological activity of this compound, summarizing key findings from recent studies, highlighting its applications in chiral recognition, antimicrobial activity, and potential therapeutic uses.

This compound is characterized by the presence of a dansyl moiety, which is known for its fluorescent properties. The structure is crucial for its interaction with biological systems. The chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 281.35 g/mol

1. Chiral Recognition

This compound has been studied for its ability to engage in chiral recognition processes. A significant study utilized molecular dynamics (MD) simulations to analyze the binding interactions of this compound with poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). The results indicated that:

- L-enantiomer Binding : Stronger binding affinity compared to the D-enantiomer.

- Binding Free Energy : The binding free energy () values for the L-enantiomer were significantly lower, indicating more favorable interactions.

| Enantiomer | Pocket 1 (kJ·mol) | Pocket 2 (kJ·mol) | Pocket 3 (kJ·mol) | Percent Occupied |

|---|---|---|---|---|

| Dansyl (L) Leucine | -21.89 | -8.44 | -9.42 | 98.84% |

| Dansyl (D) Leucine | -14.58 | 0.17 | -9.38 | 87.84% |

These findings suggest that this compound could be useful in developing chiral separation techniques in analytical chemistry .

2. Antimicrobial Activity

Research has also investigated the antimicrobial properties of this compound. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating that this compound exhibits potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

The compound's ability to disrupt bacterial membranes is believed to contribute to its antimicrobial efficacy, making it a candidate for further exploration in antibiotic development .

3. Drug Delivery Systems

The fluorescent nature of this compound allows it to be utilized in drug delivery systems, where it can serve as a tracer or marker for monitoring drug distribution within biological systems. Its structural properties enable it to form complexes with various biomolecules, enhancing the bioavailability of therapeutic agents .

Case Studies

Several case studies have documented the application of this compound in biological research:

- Study on Chiral Recognition : A comprehensive investigation using MD simulations demonstrated the differential binding affinities of L- and D-Dansylleucine, providing insights into molecular interactions crucial for drug design and delivery systems .

- Antimicrobial Efficacy : In vitro studies showcased this compound's potential as an antibacterial agent, with specific focus on its mechanism of action against Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMQRPDOXIPUFG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149092 | |

| Record name | Dansylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100-22-7 | |

| Record name | Dansyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.